REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([Cl:10])(=[O:9])[CH:7]=[CH2:8]>>[CH:2]12[CH2:1][CH:5]([CH:7]([C:6]([Cl:10])=[O:9])[CH2:8]1)[CH:4]=[CH:3]2
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Name
|
1-L
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
317 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
digital thermometer, glass stopper, an addition funnel with a nitrogen gas purge
|
Type
|
ADDITION
|
Details
|
was added drop
|
Type
|
CUSTOM
|
Details
|
wise to the reaction over about three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature between 0-10° C
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
collecting 533 g of the title product
|
Type
|
DISTILLATION
|
Details
|
distilling at 54-56° C. at a pressure of 300 milliTorr
|
Name
|
|
Type
|
|
Smiles
|
C12C=CC(C(C1)C(=O)Cl)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |